molecular formula C10H8N2O3 B2984555 Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate CAS No. 1065102-69-3

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate

Cat. No.: B2984555
CAS No.: 1065102-69-3
M. Wt: 204.185
InChI Key: PICLJYXRBUEJGG-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid with ethyl oxalyl chloride to form an intermediate, which is then cyclized in the presence of a base to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyridin-2-YL)oxazole-4-carboxylate
  • Methyl 2-(pyridin-4-YL)oxazole-4-carboxylate
  • Ethyl 2-(pyridin-3-YL)oxazole-4-carboxylate

Uniqueness

Methyl 2-(pyridin-3-YL)oxazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

methyl 2-pyridin-3-yl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-14-10(13)8-6-15-9(12-8)7-3-2-4-11-5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICLJYXRBUEJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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